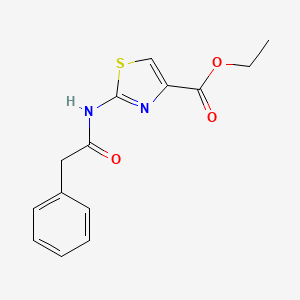

ETHYL 2-(2-PHENYLACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-13(18)11-9-20-14(15-11)16-12(17)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYYLHTZULJVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenylacetamido)-1,3-thiazole-4-carboxylate typically involves the condensation of ethyl 2-bromoacetate with 2-phenylacetamide in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 80-100°C)

Catalyst/Base: Potassium carbonate or sodium hydroxide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-phenylacetamido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the thiazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, thiols

Major Products:

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohols

Substitution Products: Halogenated thiazoles, amino-thiazoles

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-(2-phenylacetamido)-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenylacetamido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The thiazole ring can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biological pathways, making the compound effective in therapeutic applications .

Comparison with Similar Compounds

Structural Features

The following compounds share core thiazole or heterocyclic frameworks but differ in substituents:

ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE (CAS 879073-81-1): Contains a 1,3-thiazole core with a thiadiazole-thioacetamido group at position 2 and a phenyl group at position 4.

ETHYL 2-AMINO-5-PHENYL-4-THIAZOLECARBOXYLATE (CAS 77505-85-2): Features an amino group at position 2 instead of an acetamido substituent. Simplified structure with a phenyl group at position 5 and ethyl carboxylate at position 4 .

ETHYL 1-[4-(2-THIENYL)-1,3-THIAZOL-2-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE (CAS 955965-08-9):

Physicochemical Properties

Key Observations :

- Molecular Complexity : The thiadiazole-containing analog (CAS 879073-81-1) has a higher molecular weight and density due to sulfur-rich substituents, likely enhancing lipophilicity .

- Acidity: The amino-substituted compound (CAS 77505-85-2) exhibits a lower pKa (2.29), attributed to electron-withdrawing effects of the amino group, whereas acetamido analogs (e.g., CAS 879073-81-1) have higher pKa values (~6.71), reflecting reduced acidity .

Biological Activity

Ethyl 2-(2-phenylacetamido)-1,3-thiazole-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazole ring, which is known for its diverse biological activities.

Pharmacological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In a study assessing various thiazole derivatives, it was noted that compounds with amino or substituted phenyl groups showed enhanced antimicrobial activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 µg/mL, indicating potent activity against these pathogens .

2. Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against human tumor cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 0.725 |

| HT-29 (Colorectal) | 0.648 |

| HepG2 (Liver) | Varies |

These results suggest that the presence of electron-withdrawing substituents enhances the inhibitory activity against cancer cells .

The biological activity of this compound can be attributed to its interaction with various biomolecules:

1. Enzyme Inhibition

The compound has been shown to inhibit specific bacterial enzymes crucial for cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase. This inhibition leads to impaired bacterial growth and viability.

2. Modulation of Cellular Pathways

This compound influences key signaling pathways involved in cell proliferation and apoptosis. It modulates the activity of protein kinases and can induce apoptosis in cancer cells through mechanisms involving the Bcl-2 family proteins .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria and fungi. The compound demonstrated significant inhibitory effects on Bacillus subtilis and Aspergillus niger with MIC values indicating strong antimicrobial potential .

Case Study 2: Anticancer Research

A study focused on the cytotoxic effects of the compound on various cancer cell lines revealed that it could effectively reduce cell viability in a dose-dependent manner. The findings highlighted its potential as a therapeutic agent in cancer treatment strategies .

Summary of Findings

The biological activity of this compound showcases its potential as an antimicrobial and anticancer agent. Its mechanisms involve enzyme inhibition and modulation of cellular pathways critical for cancer progression and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.